molecular formula C7H8BrNO2 B7503146 5-bromo-N,N-dimethylfuran-3-carboxamide

5-bromo-N,N-dimethylfuran-3-carboxamide

Cat. No.: B7503146
M. Wt: 218.05 g/mol
InChI Key: PFMZXEUQFOAFPO-UHFFFAOYSA-N
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Description

5-bromo-N,N-dimethylfuran-3-carboxamide (BDFC) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDFC belongs to the class of furan carboxamides and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 5-bromo-N,N-dimethylfuran-3-carboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting the activity of COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to exhibit analgesic effects by reducing pain sensitivity.

Advantages and Limitations for Lab Experiments

5-bromo-N,N-dimethylfuran-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. This compound is also stable under normal laboratory conditions. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on 5-bromo-N,N-dimethylfuran-3-carboxamide. One area of research is the development of this compound analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of this compound as a neuroprotective agent in the treatment of neurological disorders. Further studies are also needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its antitumor, anti-inflammatory, and analgesic properties. While this compound has several advantages for lab experiments, it also has some limitations. Future research on this compound should focus on the development of this compound analogs with improved solubility and bioavailability, as well as investigating its potential use as a neuroprotective agent in the treatment of neurological disorders.

Synthesis Methods

5-bromo-N,N-dimethylfuran-3-carboxamide can be synthesized using various methods. One of the most common methods involves the reaction of 5-bromo-3-hydroxyfuran-2(5H)-one with N,N-dimethylformamide dimethylacetal (DMF-DMA) in the presence of a base catalyst. The reaction yields this compound with a high yield and purity. Other methods such as microwave-assisted synthesis and palladium-catalyzed coupling reactions have also been used to synthesize this compound.

Scientific Research Applications

5-bromo-N,N-dimethylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. This compound has also been studied for its potential use as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

5-bromo-N,N-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-9(2)7(10)5-3-6(8)11-4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMZXEUQFOAFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=COC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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